molecular formula C15H25N3O B6241015 2-{[(adamantan-1-yl)methyl]amino}-1,4,5,6-tetrahydropyrimidin-5-ol CAS No. 2375258-71-0

2-{[(adamantan-1-yl)methyl]amino}-1,4,5,6-tetrahydropyrimidin-5-ol

Cat. No.: B6241015
CAS No.: 2375258-71-0
M. Wt: 263.4
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Description

2-{[(adamantan-1-yl)methyl]amino}-1,4,5,6-tetrahydropyrimidin-5-ol is a compound that combines the structural features of adamantane and tetrahydropyrimidine. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while tetrahydropyrimidine is a heterocyclic compound with potential biological activity. This unique combination makes this compound an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(adamantan-1-yl)methyl]amino}-1,4,5,6-tetrahydropyrimidin-5-ol typically involves the reaction of adamantan-1-ylmethylamine with a suitable tetrahydropyrimidine precursor. One common method is the condensation reaction between adamantan-1-ylmethylamine and 1,4,5,6-tetrahydropyrimidin-5-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(adamantan-1-yl)methyl]amino}-1,4,5,6-tetrahydropyrimidin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide for introducing halogen atoms.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with various functional groups replacing the amino group.

Scientific Research Applications

2-{[(adamantan-1-yl)methyl]amino}-1,4,5,6-tetrahydropyrimidin-5-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with unique properties, such as high stability and rigidity.

Mechanism of Action

The mechanism of action of 2-{[(adamantan-1-yl)methyl]amino}-1,4,5,6-tetrahydropyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The adamantane moiety provides stability and rigidity, allowing the compound to effectively bind to target proteins or enzymes. The tetrahydropyrimidine ring can interact with biological molecules through hydrogen bonding and hydrophobic interactions, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adamantan-1-ylmethylamine: A precursor used in the synthesis of 2-{[(adamantan-1-yl)methyl]amino}-1,4,5,6-tetrahydropyrimidin-5-ol.

    1,4,5,6-Tetrahydropyrimidin-5-one: Another precursor involved in the synthesis.

    Adamantane derivatives: Compounds with similar structural features and stability.

Uniqueness

This compound is unique due to its combination of adamantane and tetrahydropyrimidine structures. This dual functionality provides enhanced stability, rigidity, and potential biological activity, making it a valuable compound for various scientific applications.

Properties

CAS No.

2375258-71-0

Molecular Formula

C15H25N3O

Molecular Weight

263.4

Purity

95

Origin of Product

United States

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